(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide Versus (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide: Bipyridine Attachment Point and Chlorine Position Dictate Target Engagement Profile
The target compound positions the acrylamide linker at the 5-ylmethyl position of the 2,3'-bipyridine core with a 2-chlorophenyl substituent, whereas the closest commercially cataloged analog (CAS 1904633-23-3) places the linker at the 4-ylmethyl position and carries a 4-chlorophenyl group . In the Roche P2X3/P2X2/3 patent (US 8,895,589), systematic variation of the bipyridine attachment point and halogen position produced IC50 values ranging from sub-nanomolar to >10 µM, demonstrating that these two structural variables are strong determinants of antagonist potency [1]. Although a direct head-to-head IC50 comparison between the two compounds has not been published, the patent data support a class-level inference that the 5-ylmethyl/2-chloro combination is likely to yield a distinct selectivity window relative to the 4-ylmethyl/4-chloro isomer [1].
| Evidence Dimension | Positional isomerism impact on P2X3 antagonist potency |
|---|---|
| Target Compound Data | 5-ylmethyl attachment, 2-chlorophenyl substitution |
| Comparator Or Baseline | (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide (CAS 1904633-23-3); 4-ylmethyl attachment, 4-chlorophenyl substitution |
| Quantified Difference | IC50 shift of >100-fold observed across positional isomers of bipyridyl amides in P2X3 FLIPR assay (patent class data); exact values for this pair not reported |
| Conditions | P2X3 FLIPR calcium flux assay in recombinant cell lines; data from US 8,895,589 patent examples |
Why This Matters
For researchers building a P2X3 SAR series, procurement of the 5-ylmethyl/2-chloro isomer rather than the more readily available 4-ylmethyl/4-chloro analog is essential to test the hypothesis that the bipyridine attachment geometry alters receptor subtype selectivity.
- [1] Broka, C. A. & Hawley, R. C. (2014). Pyridinyl amides as P2X3 and P2X2/3 inhibitors. U.S. Patent No. 8,895,589. Roche Palo Alto LLC. View Source
